Prinomastat hydrochloride

Description

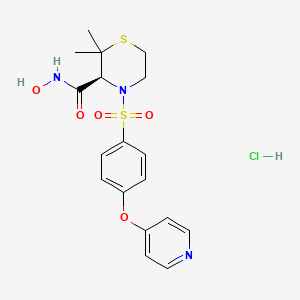

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2.ClH/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14;/h3-10,16,23H,11-12H2,1-2H3,(H,20,22);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGWXXLNXBRNBU-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435779-45-5 | |

| Record name | 3-Thiomorpholinecarboxamide, N-hydroxy-2,2-dimethyl-4-[[4-(4-pyridinyloxy)phenyl]sulfonyl]-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435779-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prinomastat hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435779455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRINOMASTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8581Y0K6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prinomastat Hydrochloride: A Technical Guide on its Mechanism of Action as a Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinomastat (formerly AG3340) is a potent, orally bioavailable, and synthetic hydroxamic acid derivative developed as a selective inhibitor of matrix metalloproteinases (MMPs).[1] Designed to target key enzymes involved in the degradation of the extracellular matrix (ECM), Prinomastat was investigated primarily for its potential antineoplastic activity, specifically its ability to inhibit tumor growth, invasion, angiogenesis, and metastasis.[1][2] This document provides a comprehensive overview of the core mechanism of action of Prinomastat hydrochloride, supported by quantitative inhibitory data, experimental methodologies, and visual representations of its functional pathways.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

Prinomastat functions as a competitive inhibitor of several members of the matrix metalloproteinase family. MMPs are a group of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. In pathological contexts such as cancer, their overexpression facilitates key processes of tumor progression.[3][4]

The primary mechanism of Prinomastat involves its hydroxamate group, which chelates the essential zinc ion (Zn2+) in the active site of the MMP enzyme. This binding action reversibly blocks the catalytic activity of the enzyme, preventing it from degrading its natural substrates within the ECM, such as collagen and gelatin.

Prinomastat was specifically designed for selectivity to minimize the side effects associated with broad-spectrum MMP inhibitors.[5] Its inhibitory activity is most potent against MMP-2 (Gelatinase A), MMP-9 (Gelatinase B), MMP-13 (Collagenase 3), and MMP-14 (MT1-MMP), which are strongly implicated in angiogenesis and tumor invasion.[2][6] By inhibiting these specific MMPs, Prinomastat was hypothesized to prevent the breakdown of tissue barriers, inhibit the formation of new blood vessels that supply tumors (angiogenesis), and ultimately reduce tumor growth and metastasis.[7][8] The compound is also lipophilic, allowing it to cross the blood-brain barrier.[1][2]

Caption: Prinomastat inhibits MMPs, preventing ECM degradation and subsequent tumor invasion and angiogenesis.

Quantitative Data: Inhibitory Profile

Prinomastat's potency and selectivity have been quantified through various in vitro enzymatic assays. The tables below summarize its half-maximal inhibitory concentration (IC50) and binding affinity (Ki) against several key MMPs. Lower values indicate greater potency.

Table 1: IC50 Values for Prinomastat

| Matrix Metalloproteinase (MMP) | IC50 (nM) | Reference |

|---|---|---|

| MMP-1 (Collagenase 1) | 79 | [9] |

| MMP-3 (Stromelysin 1) | 6.3 | [9] |

| MMP-9 (Gelatinase B) | 5.0 |[9] |

Table 2: Ki Values for Prinomastat

| Matrix Metalloproteinase (MMP) | Ki (nM) | Reference |

|---|---|---|

| MMP-1 (Collagenase 1) | 8.3 | [10] |

| MMP-2 (Gelatinase A) | 0.05 | [9][10] |

| MMP-3 (Stromelysin 1) | 0.3 | [9][10] |

| MMP-7 (Matrilysin) | 54 | [10] |

| MMP-9 (Gelatinase B) | 0.26 | [9][10] |

| MMP-13 (Collagenase 3) | 0.03 | [9][10] |

| MMP-14 (MT1-MMP) | 0.33 |[10] |

Experimental Protocols

The mechanism and efficacy of Prinomastat were elucidated through a combination of in vitro and in vivo studies, followed by clinical trials.

In Vitro MMP Inhibition Assay (General Protocol)

This protocol outlines a typical method for determining the inhibitory activity (IC50/Ki) of Prinomastat against a specific MMP.

-

Enzyme Activation: Recombinant human pro-MMP is activated. For example, pro-MMP-2 can be activated using 4-aminophenylmercuric acetate (APMA).

-

Assay Buffer Preparation: A suitable assay buffer is prepared, typically containing Tris-HCl, CaCl2, ZnCl2, and a detergent like Brij-35.

-

Inhibitor Preparation: Prinomastat is serially diluted in the assay buffer to create a range of concentrations for testing.

-

Enzyme-Inhibitor Incubation: The activated MMP enzyme is pre-incubated with the various concentrations of Prinomastat for a defined period at a specific temperature (e.g., 37°C) to allow for binding.

-

Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to the enzyme-inhibitor mixture to initiate the reaction.

-

Fluorescence Measurement: The reaction progress is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the MMP separates a quencher from the fluorophore, resulting in a detectable signal.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values are derived from this data using the Cheng-Prusoff equation, considering the substrate concentration and its Km value.

In Vivo Tumor Xenograft Model (General Protocol)

Preclinical efficacy was often assessed using animal models, such as human tumor xenografts in immunodeficient mice.

-

Cell Culture: A human cancer cell line known to express the target MMPs (e.g., HT1080 fibrosarcoma) is cultured under standard sterile conditions.

-

Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are harvested, suspended in a suitable medium like Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Treatment Administration: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into control and treatment groups. Prinomastat is administered orally (e.g., via gavage) at a specified dose and schedule (e.g., 50 mg/kg/day).[9] The control group receives a vehicle solution.

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis and proliferation, or zymography to assess MMP activity).

-

Statistical Analysis: The difference in tumor growth rates and final tumor weights between the treated and control groups is analyzed for statistical significance.

Caption: A typical preclinical workflow for evaluating the efficacy of Prinomastat.

Clinical Development and Outcomes

Prinomastat advanced into clinical trials based on its promising preclinical activity.[6][8] Phase I dose-escalation studies in patients with advanced cancer established a tolerable dose range of 5-10 mg twice daily, which achieved plasma concentrations significantly higher than the in vitro Ki for the target MMPs.[5][11] The primary dose-limiting toxicities were musculoskeletal, including joint and muscle pain (arthralgias and myalgias).[5][11]

However, subsequent large-scale Phase III clinical trials yielded disappointing results. For instance, a major trial investigating Prinomastat in combination with chemotherapy (gemcitabine and cisplatin) for advanced non-small-cell lung cancer (NSCLC) found no improvement in overall survival, time to progression, or response rates compared to placebo.[3][4] The lack of clinical efficacy, despite sound preclinical rationale and target engagement, highlights the complexity of translating MMP inhibition into tangible patient benefits and has been a common theme for this class of drugs.

Conclusion

This compound is a selective inhibitor of matrix metalloproteinases, with a clear and potent mechanism of action centered on the chelation of the catalytic zinc ion in enzymes like MMP-2, -9, and -13. This action effectively blocks the degradation of the extracellular matrix, a critical process in cancer progression. While preclinical studies demonstrated significant anti-tumor and anti-metastatic effects, this efficacy did not translate into improved survival in late-stage clinical trials for non-small-cell lung cancer. The development of Prinomastat underscores the challenges in targeting the tumor microenvironment and the complexities of inhibiting enzymatic pathways that have multifaceted roles in both health and disease.

References

- 1. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prinomastat - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Prinomastat Hydrochloride: An In-depth Technical Guide for Matrix Metalloproteinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinomastat hydrochloride (formerly known as AG3340) is a potent, broad-spectrum, orally active inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM), a process integral to tumor growth, invasion, angiogenesis, and metastasis.[3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, and relevant experimental protocols for its evaluation. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research setting.

Introduction

The matrix metalloproteinase family consists of over 20 enzymes responsible for the remodeling of the ECM, a dynamic process essential for normal physiological events such as wound healing and development.[4] However, the dysregulation and overexpression of MMPs are hallmark features of many pathological conditions, most notably cancer.[3] Elevated MMP activity, particularly of gelatinases (MMP-2 and MMP-9), is strongly associated with the progression of cancer, facilitating tumor cell invasion of the basement membrane and promoting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4]

Prinomastat was developed as a synthetic, non-peptidic hydroxamic acid derivative designed to selectively inhibit MMPs, thereby blocking ECM degradation and consequently inhibiting tumor growth and metastasis.[3][5] Its ability to cross the blood-brain barrier also made it a candidate for brain malignancies.[5] Despite promising preclinical results, Prinomastat did not demonstrate a significant survival benefit in Phase III clinical trials for advanced non-small cell lung cancer and hormone-refractory prostate cancer, leading to the discontinuation of these trials.[1] Nevertheless, the study of Prinomastat has provided invaluable insights into the complexities of MMP inhibition as a therapeutic strategy.

Mechanism of Action

Prinomastat functions as a competitive inhibitor of MMPs by targeting the zinc ion at the enzyme's active site. The hydroxamic acid moiety of Prinomastat chelates the catalytic Zn2+ ion, rendering the enzyme inactive. This prevents the breakdown of ECM components like collagen and gelatin, which is a crucial step in tumor invasion and the establishment of new blood vessels.

Caption: Prinomastat competitively inhibits active MMPs, preventing ECM degradation.

Quantitative Data

In Vitro Inhibitory Activity

Prinomastat demonstrates potent inhibition against a range of MMPs, with particular selectivity for MMPs 2, 3, 9, 13, and 14.[1] The inhibitory concentrations (IC50) are summarized below.

| MMP Target | IC50 (nM) | Reference |

| MMP-2 (Gelatinase A) | ~0.05 | [5] |

| MMP-3 (Stromelysin 1) | 6.3 | |

| MMP-9 (Gelatinase B) | 5.0 | |

| MMP-13 (Collagenase 3) | N/A | |

| MMP-14 (MT1-MMP) | N/A |

Note: Specific IC50 values for MMP-13 and MMP-14 are not consistently reported in the provided search results, though Prinomastat is known to inhibit them.

Pharmacokinetic Profile

| Parameter | Value | Species | Reference |

| Biological Half-Life | 1-5 hours | Human | [1] |

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a method to determine the inhibitory activity of a compound like Prinomastat against a specific MMP using a fluorogenic substrate. The principle relies on a quenched fluorescent peptide that, upon cleavage by an MMP, releases a fluorophore, leading to a measurable increase in fluorescence.[6]

Caption: Workflow for a fluorometric in vitro MMP inhibition assay.

Methodology:

-

Reagents:

-

Active recombinant human MMP (e.g., MMP-2, MMP-9).

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

-

This compound.

-

Control inhibitor (e.g., NNGH).

-

DMSO.

-

96-well black microplate.

-

-

Procedure:

-

Prepare serial dilutions of Prinomastat in DMSO and then further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

In a 96-well plate, add the diluted Prinomastat, vehicle control (Assay Buffer with DMSO), and a positive control inhibitor.

-

Add the diluted active MMP enzyme to all wells except for a "substrate control" or "blank" well.

-

Incubate the plate at 37°C for 30-60 minutes to allow for the interaction between the inhibitor and the enzyme.

-

Prepare the fluorogenic substrate by diluting it in Assay Buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 328/420 nm or 490/525 nm).

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each Prinomastat concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the Prinomastat concentration and use a non-linear regression model to determine the IC50 value.

-

In Vivo Tumor Xenograft Model

This protocol provides a general framework for assessing the efficacy of an MMP inhibitor like Prinomastat in reducing tumor growth in an animal model.

Caption: General workflow for an in vivo subcutaneous tumor xenograft study.

Methodology:

-

Cell Lines and Animals:

-

Tumor Implantation:

-

Treatment Protocol:

-

Tumor growth is monitored by caliper measurements. Once tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups (n=6-10 mice per group).[7]

-

Prinomastat is administered, typically by oral gavage, at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle solution.

-

Mice are monitored daily for signs of toxicity, and body weights are recorded 2-3 times per week.[7]

-

-

Efficacy Evaluation:

-

Tumor dimensions (length and width) are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Width² x Length) / 2.

-

The study is concluded after a predefined period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowable size.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed.[7]

-

-

Endpoint Analysis:

-

Tumor tissue can be processed for further analysis, such as histology to assess necrosis and apoptosis, or gelatin zymography to confirm the inhibition of MMP-2 and MMP-9 activity in the treated group compared to the control.[10]

-

Summary and Conclusion

This compound is a well-characterized, potent inhibitor of a broad spectrum of matrix metalloproteinases. Its development provided a strong rationale for targeting MMPs in cancer therapy. While the clinical outcomes for Prinomastat were ultimately unsuccessful, the compound remains a valuable tool for preclinical research into the roles of MMPs in cancer and other diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of MMP inhibitors, leveraging the lessons learned from the development of Prinomastat to inform the design of future therapeutic strategies.

References

- 1. Prinomastat - Wikipedia [en.wikipedia.org]

- 2. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 10. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selective MMP Inhibitor: Prinomastat Hydrochloride

Executive Summary: Prinomastat (AG3340) is a potent, orally bioavailable, and selective inhibitor of several matrix metalloproteinases (MMPs), enzymes critically involved in the degradation of the extracellular matrix. Developed with the aim of halting tumor growth, invasion, angiogenesis, and metastasis, Prinomastat showed significant promise in preclinical studies. It exhibits high affinity for MMPs -2, -3, -9, -13, and -14, key mediators in cancer progression. Despite robust preclinical efficacy and achieving targeted plasma concentrations in early clinical trials, Prinomastat ultimately failed to demonstrate a survival benefit in Phase III studies for non-small cell lung cancer and hormone-refractory prostate cancer, leading to the discontinuation of its development for these indications. This guide provides a comprehensive technical overview of Prinomastat hydrochloride, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies for its study, aimed at researchers, scientists, and drug development professionals.

Introduction

This compound (also known as AG3340) is a synthetic, non-peptidic hydroxamic acid derivative designed through structure-based drug design to selectively inhibit matrix metalloproteinases.[1][2] MMPs are a family of zinc-dependent endopeptidases that collectively degrade components of the extracellular matrix (ECM).[3] This degradation is a crucial process in physiological tissue remodeling, but its dysregulation is a hallmark of cancer, facilitating key steps of pathogenesis including local invasion, intravasation, extravasation, and the formation of new blood vessels (angiogenesis).[3] Prinomastat was specifically developed to target MMPs closely associated with invasive tumors, such as the gelatinases (MMP-2 and MMP-9), while showing lower affinity for others like collagenase-1 (MMP-1) to potentially limit side effects.[4] The compound is a lipophilic agent capable of crossing the blood-brain barrier.[5]

Mechanism of Action

Prinomastat exerts its inhibitory effect by acting as a zinc chelator. The core of its mechanism involves the hydroxamic acid moiety, which binds to the catalytic zinc ion (Zn2+) in the active site of the MMP enzyme. This binding is reversible and competitive, preventing the enzyme from accessing and cleaving its natural substrates in the ECM, such as collagen and gelatin.[5] By inhibiting key MMPs, Prinomastat blocks the proteolytic cascade required for cancer cells to break through basement membranes and invade surrounding tissues. This inhibition also curtails angiogenesis by preventing the release of pro-angiogenic factors, like Vascular Endothelial Growth Factor (VEGF), that are sequestered within the ECM.[4]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (3S)-N-hydroxy-2,2-dimethyl-4-[4-(pyridin-4-yloxy)benzenesulfonyl]thiomorpholine-3-carboxamide | [2] |

| Synonyms | AG-3340, AG3340, KB-R 9896 | [5] |

| Molecular Formula | C₁₈H₂₁N₃O₅S₂ | [2] |

| Molar Mass | 423.50 g·mol⁻¹ | [2] |

| Appearance | White to beige powder | [Sigma-Aldrich] |

| Solubility | H₂O: 15 mg/mL (clear solution) | [Sigma-Aldrich] |

Preclinical Pharmacology

Prinomastat demonstrated broad antitumor and anti-angiogenic activity across a variety of preclinical models.[4]

In Vitro Inhibitory Activity

Prinomastat is a potent inhibitor of several key MMPs, with picomolar to nanomolar affinities.

| Target MMP | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| MMP-1 (Collagenase-1) | 79 | 8.3 | [Shalinsky et al., 1999], [MedchemExpress] |

| MMP-2 (Gelatinase-A) | - | 0.05 | [MedchemExpress] |

| MMP-3 (Stromelysin-1) | 6.3 | 0.3 | [MedchemExpress] |

| MMP-9 (Gelatinase-B) | 5.0 | 0.26 | [MedchemExpress] |

| MMP-13 (Collagenase-3) | - | 0.03 | [MedchemExpress] |

| MMP-14 (MT1-MMP) | - | 0.33 | [Shalinsky et al., 1999] |

In Vivo Efficacy

In murine models, Prinomastat produced significant, dose-dependent tumor growth delays and inhibited metastasis.[4]

-

Human Tumor Xenografts: Profound tumor growth inhibition was observed in models of human colon (COLO-320DM), lung (MV522), breast (MDA-MB-435), prostate (PC-3), and glioma (U87) cancers.[4] For example, in the MV522 non-small cell lung cancer model, oral administration of Prinomastat at doses up to 400 mg/kg/day resulted in up to 65% tumor growth inhibition and a 77% reduction in angiogenesis.[6]

-

Metastasis Models: In a B16-F10 melanoma model, Prinomastat combined with carboplatin or paclitaxel significantly decreased the number of lung lesions.[4]

-

Mechanism in Animals: Efficacy was associated with the maintenance of minimum effective plasma concentrations rather than total daily dose or peak concentrations.[7] Histological analysis of treated tumors revealed markedly decreased angiogenesis (CD-31 staining), reduced cell proliferation (BrdU incorporation), and increased necrosis and apoptosis (TUNEL staining).[4]

Clinical Development

Prinomastat advanced to Phase III clinical trials, but ultimately failed to meet its primary efficacy endpoints.

Phase I Studies

A dose-escalation study in 75 patients with advanced cancer established the safety profile and pharmacokinetics.[8]

-

Dosing: Oral doses from 1 to 100 mg twice daily (bid) were evaluated.[8]

-

Toxicity: The primary dose-limiting toxicities were joint and muscle-related pain (arthralgias and myalgias), which were generally reversible. These were more frequent and severe at doses above 25 mg bid.[8]

-

Recommended Dose: Doses of 5-10 mg bid were recommended for further trials, as this range was well-tolerated and achieved plasma concentrations 10-100 times greater than the Kᵢ for MMP-2 and MMP-9.[8]

| Pharmacokinetic Parameters (Phase I, Day 29) | |

| Absorption | Rapid, with peak concentration within the first hour.[9] |

| Dose Linearity | Linear pharmacokinetics in the 2–100 mg twice-daily range.[9] |

| Metabolism | Major metabolite identified as AG3473 (the N-oxide metabolite).[9] |

| Plasma Protein Binding | 69% (in human plasma).[9] |

Phase III Studies

Large, randomized, placebo-controlled trials were conducted in non-small cell lung cancer (NSCLC) and hormone-refractory prostate cancer.

-

NSCLC Trial: 362 chemotherapy-naive patients were randomized to receive Prinomastat (15 mg bid) or placebo, in combination with gemcitabine and cisplatin.[3] The trial was closed early due to lack of efficacy.[3]

-

Prostate Cancer Trial: A trial in advanced hormone-refractory prostate cancer also did not meet its primary efficacy objectives and was halted. [Pfizer Announcement, 2000]

| Phase III NSCLC Trial Results (Prinomastat vs. Placebo) | |

| Median Overall Survival | 11.5 months vs. 10.8 months (P = 0.82)[3] |

| 1-Year Survival Rate | 43% vs. 38% (P = 0.45)[3] |

| Progression-Free Survival | 6.1 months vs. 5.5 months (P = 0.11)[3] |

| Overall Response Rate | 27% vs. 26% (P = 0.81)[3] |

| Treatment Interruption | Required in 38% of Prinomastat patients vs. 12% of placebo patients due to toxicity.[3] |

The lack of clinical efficacy, despite promising preclinical data and successful target engagement, contributed to a broader reassessment of MMP inhibitors as a class in oncology.

Key Experimental Methodologies

Quantification of Prinomastat in Biological Samples

A validated bioanalytical method is crucial for pharmacokinetic studies. A representative method for quantifying Prinomastat and its N-oxide metabolite (AG3473) in plasma is described below.[9]

-

Technique: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Instrumentation: An API III Perkin-Elmer Sciex LC/MS system.

-

Ionization: Positive ion electrospray with Turbo Ion spray.

-

Sample Preparation: Solid-phase extraction of plasma samples (0.05 mL).

-

Validation Parameters:

-

Lower Limit of Quantitation (LLOQ): 0.5 ng/mL for both Prinomastat and its metabolite.

-

Recovery: Absolute recovery from plasma was 85.3% for Prinomastat.

-

Precision: Within-day and between-day assay variability was <10.1%.

-

Accuracy: Assay bias was <7.1%.

-

Gelatin Zymography for MMP-2/MMP-9 Activity

Gelatin zymography is a common technique to assess the activity of gelatinases (MMP-2 and MMP-9) in biological samples like conditioned cell culture media or tumor extracts.

Cell Migration Assay (Transwell/Boyden Chamber)

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often inhibited by MMP inhibitors.

Visualizing the Mechanism of Action

General Mechanism of Prinomastat

Prinomastat's primary role is to block the catalytic activity of MMPs, leading to downstream inhibition of key processes in tumor progression.

Role in Angiogenesis Signaling

MMP-9 plays a crucial role in the "angiogenic switch" by liberating ECM-bound VEGF, making it available to bind to its receptor (VEGFR) on endothelial cells. Prinomastat disrupts this process.

Interaction with Wnt/β-catenin Signaling

Preclinical data suggests Prinomastat can reverse Wnt1-induced epithelial-mesenchymal transition (EMT) and β-catenin transcriptional activity by inhibiting MMP-3 production, indicating a crosstalk between MMPs and this key developmental pathway.

Conclusion

This compound is a well-characterized selective inhibitor of matrix metalloproteinases that serves as an important case study in cancer drug development. While it demonstrated potent and targeted activity in extensive preclinical models, its failure to translate this efficacy into improved survival in late-stage clinical trials highlights the complexity of targeting the tumor microenvironment. The discrepancy between preclinical success and clinical failure underscores challenges such as tumor heterogeneity, adaptive resistance mechanisms, and the difficulty of inhibiting deeply entrenched biological processes in advanced disease. The data and methodologies associated with Prinomastat remain valuable for researchers in oncology and drug development, providing a robust foundation for the study of MMPs and their inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. wjpmr.com [wjpmr.com]

- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broad antitumor and antiangiogenic activities of AG3340, a potent and selective MMP inhibitor undergoing advanced oncology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Antitumor efficacy of AG3340 associated with maintenance of minimum effective plasma concentrations and not total daily dose, exposure or peak plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Prinomastat Hydrochloride: A Technical Guide to its Inhibition of Key Matrix Metalloproteinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinomastat hydrochloride (formerly AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial to the remodeling of the extracellular matrix (ECM).[1][2][3][4] Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor growth, invasion, metastasis, and angiogenesis.[5] Prinomastat has demonstrated significant inhibitory activity against several key MMPs, notably the gelatinases (MMP-2 and MMP-9), collagenase-3 (MMP-13), and the membrane-type MMP-1 (MT1-MMP or MMP-14).[1][3] This technical guide provides an in-depth overview of the inhibitory profile of Prinomastat against these four MMPs, detailed experimental protocols for assessing this inhibition, and a visualization of the signaling pathways in which these MMPs play a critical role.

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of Prinomastat against MMP-2, MMP-9, and MMP-13 has been quantified through the determination of its 50% inhibitory concentration (IC₅₀) and its equilibrium dissociation constant for the inhibitor (Ki). These values, collated from multiple sources, are summarized below. Data for MMP-14 is more qualitative in the public domain but it is a known target.[1][3]

| Matrix Metalloproteinase | Inhibition Constant (Ki) (nM) | 50% Inhibitory Concentration (IC₅₀) (nM) |

| MMP-2 (Gelatinase-A) | 0.05[2] | Not Widely Reported |

| MMP-9 (Gelatinase-B) | 0.26[2] | 5.0[2] |

| MMP-13 (Collagenase-3) | 0.03[2] | Not Widely Reported |

| MMP-14 (MT1-MMP) | Selectively Inhibited[1][3] | Not Widely Reported |

Experimental Protocols

The determination of the inhibitory activity of compounds like Prinomastat on MMPs typically involves in vitro enzymatic assays. A common and sensitive method utilizes a fluorogenic substrate. Below are detailed methodologies for assessing the inhibition of MMP-2, MMP-9, MMP-13, and MMP-14 by this compound.

General Principle of Fluorogenic MMP Inhibition Assay

These assays employ a synthetic peptide substrate that contains a fluorophore and a quencher moiety. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET).[6] Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence increase in its presence.[7]

Experimental Workflow for MMP Inhibition Assay

Caption: General workflow for determining MMP inhibition using a fluorogenic assay.

Detailed Protocol for MMP-2 and MMP-9 (Gelatinases) Inhibition Assay

-

Reagents and Materials:

-

Recombinant human pro-MMP-2 or pro-MMP-9

-

p-Aminophenylmercuric acetate (APMA) for enzyme activation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35

-

Fluorogenic Substrate for Gelatinases (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound, serially diluted in Assay Buffer

-

96-well black microtiter plates

-

Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm

-

-

Enzyme Activation:

-

Incubate the pro-MMP-2 or pro-MMP-9 with 1 mM APMA in Assay Buffer. Activation times can vary, typically 1-4 hours at 37°C for MMP-9 and 1 hour for MMP-2.[8]

-

-

Inhibition Assay Procedure:

-

To each well of the microtiter plate, add 25 µL of serially diluted this compound.

-

Add 50 µL of the activated MMP-2 or MMP-9 enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.

-

Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

-

Detailed Protocol for MMP-13 (Collagenase-3) Inhibition Assay

-

Reagents and Materials:

-

Recombinant human pro-MMP-13

-

APMA for enzyme activation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35

-

Fluorogenic Substrate for Collagenases (e.g., a FRET peptide containing a collagen-like sequence)

-

This compound, serially diluted in Assay Buffer

-

96-well black microtiter plates

-

Fluorescence microplate reader (wavelengths will depend on the specific fluorophore/quencher pair in the substrate)

-

-

Enzyme Activation:

-

Activate pro-MMP-13 with 1 mM APMA in Assay Buffer at 37°C for approximately 1 hour.

-

-

Inhibition Assay Procedure and Data Analysis:

-

Follow the same procedure as outlined for the MMP-2/MMP-9 assay, substituting the activated MMP-13 and the appropriate collagenase substrate. Data analysis is also performed in the same manner.

-

Detailed Protocol for MMP-14 (MT1-MMP) Inhibition Assay

-

Reagents and Materials:

-

Recombinant human MMP-14 (catalytic domain)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35

-

Fluorogenic Substrate for MMP-14 (e.g., a peptide substrate identified through phage display or a commercially available specific substrate)

-

This compound, serially diluted in Assay Buffer

-

96-well black microtiter plates

-

Fluorescence microplate reader

-

-

Enzyme Activation:

-

Recombinant MMP-14 catalytic domain is often already in an active form and may not require APMA activation.

-

-

Inhibition Assay Procedure and Data Analysis:

-

The procedure and data analysis are analogous to the assays for the other MMPs, using the active MMP-14 and its specific substrate.

-

Signaling Pathways and the Role of Targeted MMPs

MMPs are integral components of complex signaling cascades that regulate cellular processes such as proliferation, migration, invasion, and angiogenesis. By degrading ECM components, they can release growth factors, expose cryptic signaling sites, and cleave cell surface receptors. Prinomastat, by inhibiting MMP-2, MMP-9, MMP-13, and MMP-14, can modulate these pathways.

MMP-2 and MMP-9 in Tumor Angiogenesis and Invasion

MMP-2 and MMP-9 are key players in the degradation of the basement membrane, a critical step in angiogenesis and tumor cell invasion.[9] They can also process various signaling molecules.

Caption: Role of MMP-2/9 in growth factor release and cell signaling.

MMP-13 in Osteoarthritis Pathogenesis

In osteoarthritis, pro-inflammatory cytokines stimulate chondrocytes to produce MMP-13, which is a potent collagenase that degrades type II collagen, the primary collagen in articular cartilage.[10][11] This leads to cartilage destruction and disease progression.

Caption: MMP-13 mediated cartilage degradation in osteoarthritis.

MMP-14 (MT1-MMP) in Pro-MMP-2 Activation and Cell Migration

MMP-14 is a membrane-anchored MMP that plays a crucial role in activating other MMPs, particularly pro-MMP-2, at the cell surface.[12] This localized proteolytic activity is critical for cell migration and invasion.

Caption: MMP-14 mediated activation of pro-MMP-2 at the cell surface.

Conclusion

This compound is a potent inhibitor of MMP-2, MMP-9, MMP-13, and MMP-14, key enzymes involved in the pathophysiology of various diseases, including cancer and osteoarthritis. The provided quantitative data and detailed experimental protocols offer a framework for researchers to further investigate the therapeutic potential of Prinomastat and similar MMP inhibitors. The visualization of the signaling pathways underscores the central role of these MMPs in disease progression and highlights the mechanism by which Prinomastat can exert its effects. Despite promising preclinical data, the clinical development of Prinomastat has faced challenges, including dose-limiting side effects and lack of efficacy in some trials.[5] Nevertheless, the study of Prinomastat continues to provide valuable insights into the complex biology of MMPs and the development of targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prinomastat - Wikipedia [en.wikipedia.org]

- 5. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Chemical structure of Prinomastat hydrochloride

An In-depth Technical Guide to Prinomastat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (AG-3340), a potent matrix metalloproteinase (MMP) inhibitor. It covers the core chemical structure, mechanism of action, quantitative inhibitory data, and relevant experimental protocols to support research and development activities.

Chemical Structure and Properties

Prinomastat is a synthetic hydroxamic acid derivative designed as a selective inhibitor of specific matrix metalloproteinases.[1][2] The hydrochloride salt enhances its solubility for experimental and clinical use. The core structure consists of a thiomorpholine ring, a sulfonamide linker, a diaryl ether moiety, and a hydroxamic acid group, which is crucial for its inhibitory activity through chelation of the zinc ion within the MMP active site.[1]

Table 1: Chemical Identifiers and Properties of Prinomastat and its Hydrochloride Salt

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide | [1][3] |

| Synonyms | AG-3340, AG3340, KB-R-9896 | [1][4] |

| Chemical Formula | C₁₈H₂₁N₃O₅S₂ (Prinomastat) C₁₈H₂₁N₃O₅S₂ · HCl (Prinomastat HCl) | [1] |

| Molecular Weight | 423.51 g/mol (Prinomastat) 459.97 g/mol (Prinomastat HCl) | [1][5] |

| CAS Number | 192329-42-3 (Prinomastat) | [1][3][4] |

| SMILES String | CC1(--INVALID-LINK--S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C | [1][3] |

| Physical Form | White to beige powder | |

| Solubility | Prinomastat HCl: 15 mg/mL in H₂O Prinomastat: 1 mg/mL in DMSO (sonication recommended) | [5] |

Mechanism of Action: MMP Inhibition

Prinomastat functions as a broad-spectrum, potent, and orally active inhibitor of matrix metalloproteinases.[4][6] Its primary mechanism involves the hydroxamic acid group binding to the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity. This inhibition prevents the degradation of extracellular matrix (ECM) proteins, a critical process in tissue remodeling.[1]

By targeting specific MMPs—namely MMP-2, -3, -9, -13, and -14—Prinomastat effectively interferes with key pathological processes such as tumor invasion, metastasis, and angiogenesis, which are highly dependent on ECM degradation.[1][2][3][7] Its lipophilic nature also allows it to cross the blood-brain barrier, making it a candidate for brain cancer research.[1][2][4]

Quantitative Biological Activity

Prinomastat exhibits high potency against several key MMPs involved in cancer progression. The following tables summarize its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) from various studies.

Table 2: Inhibitory Activity (Kᵢ and IC₅₀) of Prinomastat Against Key MMPs

| MMP Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| MMP-1 | - | 79 | [4][6][8] |

| MMP-2 | 0.05 | 0.05 | [4][8] |

| MMP-3 | 0.3 | 6.3 | [4][6][8] |

| MMP-9 | 0.26 | 5.0 | [4][6][8] |

| MMP-13 | 0.03 | - | [4][8] |

Note: IC₅₀ values can vary based on assay conditions. One source reported an IC₅₀ of 30 pM for MMP-3 and 50 pM for MMP-2.

Table 3: Pharmacokinetic Parameters of Prinomastat

| Parameter | Value | Species/Model | Reference(s) |

| Biological Half-Life (t½) | 1 - 5 hours | Humans | [3] |

| Biological Half-Life (t½) | 1.6 hours | Human fibrosarcoma mouse model (HT1080) | [5][6] |

Experimental Protocols

The following is a representative protocol for an in vitro wound healing (scratch) assay to evaluate the effect of Prinomastat on cancer cell migration, a process highly dependent on MMP activity.

Protocol: In Vitro Wound Healing Assay Using Prinomastat

Objective: To determine the effect of Prinomastat on the migratory capacity of C57MG/Wnt1 mammary tumor cells.[4][6]

Materials:

-

C57MG/Wnt1 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution prepared in sterile H₂O or DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Inverted microscope with a camera

Methodology:

-

Cell Seeding: Seed C57MG/Wnt1 cells in a multi-well plate and culture until they form a confluent monolayer.

-

Scratch Creation: Once confluent, gently create a linear scratch or "wound" in the center of the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Carefully wash the wells with PBS to remove detached cells and debris.

-

Treatment Application: Replace the medium with a fresh complete medium containing various concentrations of Prinomastat (e.g., 0 µM as control, 0.1 µM, 1 µM, 10 µM).

-

Baseline Imaging (T=0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 10x magnification. Mark the specific locations to ensure the same fields are imaged over time.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Time-Course Imaging: Capture images of the same marked locations at subsequent time points (e.g., 12, 24, and 48 hours).

-

Data Analysis:

-

Measure the width of the scratch area at each time point for all treatment groups.

-

Calculate the percentage of wound closure relative to the initial (T=0) scratch area.

-

Compare the migration rate of Prinomastat-treated cells to the control group to determine the inhibitory effect on cell migration.

-

Conclusion

This compound is a well-characterized, potent inhibitor of several matrix metalloproteinases. Its defined chemical structure, specific mechanism of action, and quantifiable biological activity make it a valuable tool for researchers in oncology, angiogenesis, and tissue remodeling. The provided data and protocols offer a solid foundation for designing and conducting further investigations into its therapeutic potential and biological functions.

References

- 1. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Prinomastat - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prinomastat | MMP | TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

- 7. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Prinomastat Hydrochloride: A Technical Guide to its Role in Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prinomastat hydrochloride (formerly AG3340) is a synthetically derived, non-peptidic, hydroxamate-based small molecule designed as a potent and selective inhibitor of matrix metalloproteinases (MMPs).[1][2] These enzymes are critical for the degradation of the extracellular matrix (ECM), a process integral to physiological and pathological tissue remodeling, including tumor growth, invasion, metastasis, and angiogenesis.[3] Prinomastat exhibits high affinity for specific MMPs, particularly the gelatinases (MMP-2 and MMP-9) and others (MMP-13, MMP-14), which are strongly associated with the angiogenic process.[4][5][6] Preclinical studies have consistently demonstrated its ability to inhibit tumor growth and angiogenesis across various cancer models.[1][5] Despite promising preclinical data, its clinical development, particularly in Phase III trials for non-small cell lung cancer and prostate cancer, did not yield the expected improvements in patient survival, highlighting the complexities of translating MMP inhibition into clinical success.[3][5] This document provides an in-depth technical overview of Prinomastat's mechanism of action, the experimental evidence supporting its anti-angiogenic role, detailed protocols of key assays, and the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a multi-step process heavily reliant on the controlled degradation of the ECM and basement membrane. This degradation allows endothelial cells to detach, migrate, proliferate, and form new tubular structures. MMPs, a family of zinc-dependent endopeptidases, are the primary enzymes responsible for this remodeling.[7]

Tumor and stromal cells secrete pro-angiogenic factors that stimulate endothelial cells to upregulate and secrete MMPs, particularly MMP-2 and MMP-9.[7] These gelatinases break down type IV collagen, a major component of the basement membrane, thereby removing physical barriers to endothelial cell migration.

Prinomastat functions by binding to the active zinc ion site within the catalytic domain of MMPs, effectively blocking their enzymatic activity. Its hydroxamate structure mimics the peptide bond cleaved by the enzyme, allowing for potent and reversible inhibition.[7] By neutralizing key MMPs, Prinomastat prevents the breakdown of the ECM, which in turn inhibits endothelial cell invasion and the subsequent steps of angiogenesis.[4][7]

Quantitative Data: Inhibitory Profile of Prinomastat

Prinomastat was specifically engineered for selectivity towards MMPs implicated in tumorigenesis while sparing others, like MMP-1, to minimize side effects such as arthralgia that were common with broad-spectrum inhibitors.[1] The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a stronger binding affinity and more potent inhibition.

| Target Enzyme | Inhibitory Constant (Ki) | Selectivity vs. MMP-1 |

| Matrix Metalloproteinase-1 (MMP-1) | 8.3 nM | - |

| Matrix Metalloproteinase-2 (MMP-2) | 0.03 - 0.33 nM | ~166-fold more potent |

| Matrix Metalloproteinase-3 (MMP-3) | 0.03 - 0.33 nM | Data not specified |

| Matrix Metalloproteinase-9 (MMP-9) | 0.03 - 0.33 nM | Data not specified |

| Matrix Metalloproteinase-13 (MMP-13) | 0.03 - 0.33 nM | Data not specified |

| Matrix Metalloproteinase-14 (MMP-14) | 0.03 - 0.33 nM | Data not specified |

| (Data sourced from clinical and preclinical study reports)[1] |

Preclinical Evidence of Anti-Angiogenic Efficacy

Prinomastat's anti-angiogenic and anti-tumor activities have been documented in a variety of preclinical models.[5] These studies provide the foundational evidence of its mechanism.

In Vitro Studies

-

Endothelial Cell Invasion: In assays measuring the ability of endothelial cells to invade through a layer of reconstituted basement membrane (Matrigel), Prinomastat demonstrated significant inhibitory effects, confirming its role in blocking a critical early step of angiogenesis.[8]

-

Endothelial Cell Migration: Wound healing assays showed that Prinomastat could reverse the increased migration of cells induced by pro-angiogenic factors.[9]

-

Endothelial Cell Proliferation: While direct inhibition of proliferation is not its primary mechanism, by blocking MMP-dependent processes that support cell growth, Prinomastat indirectly leads to decreased endothelial cell proliferation.[9]

In Vivo Studies

Animal models have been crucial in demonstrating the physiological impact of Prinomastat. In a rabbit model of uveal melanoma, intravitreal administration of Prinomastat led to a significant reduction in tumor take rate and growth.[10]

| Study Model | Treatment Group | Control Group (Vehicle) | Outcome Metric | Result (p-value) |

| Uveal Melanoma Rabbit Model [10] | Prinomastat | Vehicle | Tumor Take Rate | 33% vs. 83% |

| Prinomastat | Vehicle | Mean Tumor Height (Echographic) | 2.2 mm vs. 3.8 mm (p < 0.001) | |

| Prinomastat | Vehicle | Mean Apoptotic Nuclei / mm² | 8.12 vs. 0.57 (p < 0.001) | |

| Prinomastat | Vehicle | Necrosis Percentage | 29.6% vs. 10.9% (p = 0.003) | |

| Posttraumatic PVR Rabbit Model [11] | Prinomastat | Vehicle | Mean Total Eye Score | 3.58 vs. 5.75 (p = 0.0307) |

| Prinomastat | Vehicle | Tractional Retinal Detachment | 3 of 12 eyes vs. 9 of 12 eyes (p = 0.0391) |

Key Experimental Protocols

Reproducible and quantifiable assays are essential for evaluating anti-angiogenic agents. Below are detailed protocols for key in vitro and in vivo experiments used to characterize compounds like Prinomastat.

Endothelial Cell Migration: Boyden Chamber Assay

This assay quantifies chemotaxis, the directed migration of cells in response to a chemical gradient.[12]

Methodology:

-

Chamber Setup: A two-chamber Boyden apparatus is used, separated by a porous polycarbonate membrane (e.g., 8 µm pores) coated with an ECM protein like fibronectin or collagen.

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are serum-starved, resuspended in a serum-free medium, and seeded into the upper chamber.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., VEGF) and varying concentrations of Prinomastat or a vehicle control.

-

Incubation: The chamber is incubated for 4-6 hours at 37°C to allow cell migration through the membrane.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells is compared between treated and control groups.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures in vitro, a late-stage event in angiogenesis.[13]

Methodology:

-

Plate Coating: A 96-well plate is coated with a layer of Matrigel (a basement membrane extract) and allowed to polymerize at 37°C.

-

Cell Seeding: Endothelial cells are harvested and seeded onto the Matrigel-coated wells in a medium containing pro-angiogenic factors, along with different concentrations of Prinomastat or a vehicle control.

-

Incubation: The plate is incubated for 6-18 hours at 37°C. During this time, cells will align and form a network of tube-like structures.

-

Visualization: The formation of the tubular network is observed and captured using a microscope with a camera.

-

Quantification: The extent of tube formation is quantified using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops. These values are compared between the Prinomastat-treated and control groups.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenic effects due to the rich vascular network of the chick embryo.[12][14]

Methodology:

-

Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then carefully cut into the eggshell to expose the CAM.

-

Sample Application: A sterile carrier substance (e.g., a gelatin sponge or filter disc) is saturated with the test compound (Prinomastat) or a control solution and placed directly onto the CAM.

-

Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.

-

Observation & Quantification: The CAM is observed under a stereomicroscope. The blood vessels converging towards the carrier are examined. The angiogenic response is scored based on the number, length, and density of newly formed vessels in the treated area compared to the control.

Modulation of Angiogenic Signaling Pathways

The anti-angiogenic effect of Prinomastat is not limited to the physical inhibition of ECM degradation. MMPs are now understood to be critical modulators of the bioavailability of key growth factors, most notably Vascular Endothelial Growth Factor (VEGF).[15]

VEGF is often sequestered within the ECM, bound to heparan sulfate proteoglycans. MMP-9, in particular, can cleave these proteoglycans, releasing active VEGF and making it available to bind to its receptors (VEGFRs) on endothelial cells.[15] This binding initiates a cascade of downstream signaling events crucial for angiogenesis.

By inhibiting MMP-9, Prinomastat reduces the release of sequestered VEGF, thereby downregulating the entire VEGF/VEGFR signaling axis.[15][16] This leads to decreased activation of pathways like PI3K/Akt, which are essential for promoting endothelial cell survival, proliferation, and migration.[17][18][19]

Clinical Development and Outcomes

Prinomastat advanced to Phase III clinical trials for patients with non-small cell lung cancer (NSCLC) and advanced hormone-refractory prostate cancer.[5] In a large trial for NSCLC, patients received standard chemotherapy (gemcitabine and cisplatin) with either Prinomastat or a placebo.[3]

The results were disappointing, as the addition of Prinomastat did not lead to a statistically significant improvement in overall survival, progression-free survival, or overall response rates compared to placebo.[3]

-

Median Overall Survival: 11.5 months (Prinomastat) vs. 10.8 months (placebo)[3]

-

Progression-Free Survival: 6.1 months (Prinomastat) vs. 5.5 months (placebo)[3]

-

Overall Response Rate: 27% (Prinomastat) vs. 26% (placebo)[3]

The most common side effects associated with Prinomastat were musculoskeletal, including arthralgia (joint pain), stiffness, and joint swelling, which sometimes required treatment interruption.[3][5] These trials, along with others for different MMP inhibitors, tempered enthusiasm for this class of drugs as broad anti-cancer agents, suggesting that the tumor microenvironment is more complex than initially appreciated and that targeting MMPs alone may be insufficient in advanced disease.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of matrix metalloproteinases with clear anti-angiogenic activity demonstrated in a robust portfolio of preclinical studies. Its mechanism of action is twofold: it directly prevents the ECM degradation required for endothelial cell invasion and indirectly suppresses pro-angiogenic signaling by limiting the bioavailability of growth factors like VEGF.

Despite this strong preclinical rationale, Prinomastat failed to demonstrate a significant clinical benefit in late-stage cancer trials. This outcome underscores the challenge of translating therapies that target the tumor microenvironment into effective clinical treatments. The experience with Prinomastat has provided valuable lessons for the field, emphasizing the need for better patient selection biomarkers, a deeper understanding of the specific roles of different MMPs in various cancer types, and the potential utility of MMP inhibitors in different therapeutic contexts or in combination with other targeted agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Prinomastat - Wikipedia [en.wikipedia.org]

- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Inhibition of angiogenesis and murine hemangioma growth by batimastat, a synthetic inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on uveal melanoma rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on posttraumatic proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Angiogenesis Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. Matrix metalloproteinase-9 triggers the angiogenic switch during carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of VEGF signaling pathway attenuates hemorrhage after tPA treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI Insight - Endothelial PRMT5 plays a crucial role in angiogenesis after acute ischemic injury [insight.jci.org]

- 18. Pravastatin induces rat aortic endothelial cell proliferation and migration via activation of PI3K/Akt/mTOR/p70 S6 kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Prinomastat Hydrochloride: A Technical Guide to its Impact on Tumor Invasion and Metastasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinomastat hydrochloride (formerly AG3340) is a synthetically derived hydroxamic acid that functions as a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] This technical guide provides an in-depth overview of Prinomastat's mechanism of action, its effects on tumor invasion and metastasis, and detailed protocols for key experimental assays used in its evaluation. While showing promise in preclinical studies, Prinomastat ultimately failed to demonstrate efficacy in Phase III clinical trials for non-small cell lung cancer and prostate cancer.[3][4] This document aims to serve as a comprehensive resource for researchers in oncology and drug development, offering insights into the therapeutic potential and challenges of MMP inhibition in cancer therapy.

Mechanism of Action

Prinomastat exerts its anti-neoplastic effects by targeting and inhibiting the activity of several key matrix metalloproteinases, zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[5] Specifically, it shows high affinity for MMP-2 (gelatinase A), MMP-9 (gelatinase B), MMP-13 (collagenase 3), and MMP-14 (MT1-MMP).[2][5] The degradation of the ECM is a critical step in tumor progression, facilitating local invasion, intravasation, extravasation, and angiogenesis, all of which are prerequisites for metastasis.[3] By inhibiting these MMPs, Prinomastat effectively blocks the breakdown of the ECM, thereby impeding the physical progression of cancer cells.[5]

The core of Prinomastat's inhibitory action lies in its hydroxamic acid group, which chelates the zinc ion within the active site of the MMPs, rendering them inactive.[6] This targeted inhibition prevents the remodeling of the tumor microenvironment that is essential for tumor growth and spread.

Below is a diagram illustrating the mechanism of action of Prinomastat.

Caption: Mechanism of Prinomastat action.

Quantitative Data

The inhibitory activity of Prinomastat against various MMPs has been quantified in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Prinomastat

| MMP Target | IC50 (nM) | Ki (nM) |

| MMP-1 | 79 | - |

| MMP-2 | - | 0.05 |

| MMP-3 | 6.3 | 0.3 |

| MMP-9 | 5.0 | 0.26 |

| MMP-13 | - | 0.03 |

Data sourced from MedchemExpress

Table 2: Preclinical In Vivo Efficacy of Prinomastat

| Cancer Model | Animal Model | Treatment | Outcome |

| PC-3 Prostate Cancer | Nude Mice | Prinomastat | Inhibition of tumor growth and increased survival.[7] |

| MV522 Colon Cancer | Nude Mice | Prinomastat | Inhibition of s.c. implanted tumor growth.[1] |

| COLO-320DM Colon Cancer | Nude Mice | Prinomastat | Inhibition of s.c. implanted tumor growth.[1] |

| Mouse Mammary Tumor | Mouse | Prinomastat + PDT | Significantly improved tumor response (P = 0.02).[8] |

| Acute Myeloid Leukemia (MLL-AF9) | Mouse | Prinomastat | Reduced vascular permeability, decreased BM infiltration, and increased survival post-chemotherapy.[9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Prinomastat are provided below.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Materials:

-

Resolving Gel (10%): 10% acrylamide/bis-acrylamide, 0.375 M Tris-HCl (pH 8.8), 0.1% SDS, 0.1% gelatin solution, 0.05% ammonium persulfate (APS), 0.05% TEMED.

-

Stacking Gel (4%): 4% acrylamide/bis-acrylamide, 0.125 M Tris-HCl (pH 6.8), 0.1% SDS, 0.05% APS, 0.1% TEMED.

-

Sample Buffer (2X): 4% SDS, 20% glycerol, 0.125 M Tris-HCl (pH 6.8), 0.002% bromophenol blue.

-

Running Buffer: 0.025 M Tris base, 0.192 M glycine, 0.1% SDS.

-

Washing Buffer: 2.5% Triton X-100 in dH2O.

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100.

-

Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.

-

Destaining Solution: 40% methanol, 10% acetic acid in dH2O.

Procedure:

-

Prepare protein samples from cell culture supernatants or tissue lysates. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Mix samples with an equal volume of 2X sample buffer. Do not heat or reduce the samples.

-

Load 20-40 µg of protein per lane into a 10% polyacrylamide gel containing 0.1% gelatin.

-

Perform electrophoresis at 120V at 4°C until the dye front reaches the bottom of the gel.

-

After electrophoresis, gently remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.

-

Incubate the gel in the incubation buffer at 37°C for 18-24 hours.

-

Stain the gel with Coomassie Brilliant Blue staining solution for 1 hour.

-

Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

Caption: Gelatin Zymography Workflow.

Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells in vitro.

Materials:

-

Boyden chambers with 8.0 µm pore size polycarbonate membranes.

-

Matrigel Basement Membrane Matrix.

-

Serum-free cell culture medium.

-

Cell culture medium with 10% FBS (chemoattractant).

-

Cotton swabs.

-

Methanol for fixation.

-

Crystal Violet or other suitable stain.

Procedure:

-

Thaw Matrigel at 4°C overnight. Dilute Matrigel to 1 mg/ml with cold, serum-free medium.

-

Coat the upper surface of the Boyden chamber membranes with 50 µl of the diluted Matrigel solution and allow it to solidify at 37°C for 2 hours.

-

Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.

-

Add 100 µl of the cell suspension to the upper chamber.

-

Add 600 µl of medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate the chambers at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 20 minutes.

-

Wash the membrane with water and allow it to air dry.

-

Count the number of invaded cells in several microscopic fields and calculate the average.[12][13]

Caption: Matrigel Invasion Assay Workflow.

In Vivo Metastasis Models

Animal models are crucial for evaluating the anti-metastatic potential of therapeutic agents.

Orthotopic Injection Model:

-

Anesthetize immunocompromised mice (e.g., nude or SCID mice).

-

Surgically expose the target organ (e.g., mammary fat pad for breast cancer, prostate for prostate cancer).

-

Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 50 µl of PBS) directly into the organ.

-

Suture the incision and allow the primary tumor to grow.

-

Administer Prinomastat or vehicle control to different groups of mice according to the desired dosing regimen.

-

Monitor tumor growth over time using calipers or in vivo imaging systems.

-

At the end of the study, sacrifice the mice and harvest the lungs and other potential metastatic sites.

-

Fix the tissues in formalin and embed in paraffin.

-

Section the tissues and stain with hematoxylin and eosin (H&E).

-

Quantify the number and size of metastatic nodules in the lungs and other organs.[14][15]

Experimental Metastasis (Tail Vein Injection) Model:

-

Resuspend cancer cells in sterile PBS at a concentration of 1 x 10^6 cells/ml.

-

Inject 100 µl of the cell suspension into the lateral tail vein of immunocompromised mice.

-

Begin treatment with Prinomastat or vehicle control either before or after cell injection.

-

Continue treatment for a predetermined period.

-

At the end of the study, sacrifice the mice and harvest the lungs.

-

Perform histological analysis as described in the orthotopic model to quantify lung metastases.[16]

Caption: In Vivo Metastasis Model Workflow.

Signaling Pathways

The primary signaling pathway affected by Prinomastat is the direct enzymatic activity of MMPs on the ECM. However, the consequences of this inhibition extend to downstream cellular processes that are dependent on cell-matrix interactions and the release of matrix-bound signaling molecules.

Inhibition of MMPs by Prinomastat can indirectly affect signaling pathways involved in:

-

Cell Adhesion and Migration: By preventing the degradation of ECM components, Prinomastat stabilizes the cell-matrix interface, which can impact integrin signaling and focal adhesion dynamics, ultimately inhibiting cell migration.[6]

-

Growth Factor Availability: MMPs can cleave and release growth factors that are sequestered within the ECM. By inhibiting MMPs, Prinomastat can reduce the bioavailability of these growth factors, thereby suppressing tumor cell proliferation and survival signals.

-

Angiogenesis: The formation of new blood vessels is highly dependent on the remodeling of the ECM by MMPs. Prinomastat's inhibition of MMP-2 and MMP-9, in particular, can disrupt this process, leading to a reduction in tumor vascularization.[7]

The following diagram illustrates the broader signaling context of Prinomastat's action.

Caption: Signaling pathways affected by Prinomastat.

Conclusion

This compound is a well-characterized inhibitor of matrix metalloproteinases with demonstrated preclinical efficacy in reducing tumor growth, invasion, and metastasis. The in-depth technical information and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating MMPs as therapeutic targets in oncology. Despite its failure in late-stage clinical trials, the study of Prinomastat has significantly contributed to our understanding of the complexities of the tumor microenvironment and the challenges of translating promising preclinical findings into effective cancer therapies. Future research in this area may focus on more selective MMP inhibitors or combination therapies to overcome the limitations observed with broad-spectrum agents like Prinomastat.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prinomastat, a hydroxamate inhibitor of matrix metalloproteinases, has a complex effect on migration of breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Quantitative zymography: detection of picogram quantities of gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Imaging to Measure Spontaneous Lung Metastasis of Orthotopically-injected Breast Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Palmatine Attenuates Metastatic Lung Colonization of Triple Negative Breast Cancer Cells [frontiersin.org]

Prinomastat hydrochloride's potential in brain cancer research

An In-Depth Technical Guide to the Role of Prinomastat Hydrochloride in Brain Cancer Research

Executive Summary